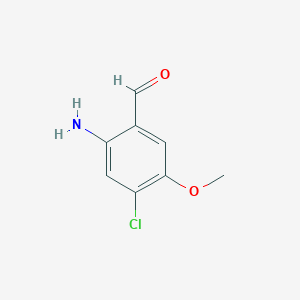

2-Amino-4-chloro-5-methoxybenzaldehyde

Description

2-Amino-4-chloro-5-methoxybenzaldehyde (CAS: 1823316-24-0) is a benzaldehyde derivative substituted with amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at positions 2, 4, and 5, respectively. Its molecular formula is C₈H₇ClNO₂, with a calculated molecular weight of 184.61 g/mol. The aldehyde functional group (-CHO) at position 1 renders it reactive in condensation reactions (e.g., Schiff base formation), while the electron-donating methoxy and electron-withdrawing chloro groups influence its electronic properties and regioselectivity in further synthetic modifications .

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-amino-4-chloro-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,10H2,1H3 |

InChI Key |

ZEEKBKCWUFBJOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-methoxybenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-2-methoxyaniline, followed by reduction to obtain the corresponding amine. The final step involves the formylation of the amine to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 2-Amino-4-chloro-5-methoxybenzoic acid.

Reduction: 2-Amino-4-chloro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chloro-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino, chloro, and methoxy allows for diverse interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Comparison of 2-Amino-4-chloro-5-methoxybenzaldehyde with Analogous Compounds

Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the target compound donates electrons via resonance, enhancing the electron density of the aromatic ring. In contrast, bromo (-Br) in 2-amino-5-bromo-4-chlorobenzaldehyde is electron-withdrawing, reducing ring reactivity . Functional Group Reactivity: The aldehyde group (-CHO) in the target compound is more reactive toward nucleophilic addition than the carboxylic acid (-COOH) in its benzoic acid analog or the nitrile (-CN) in the benzonitrile derivative .

Commercial Availability :

- The pyridine derivative (10 suppliers) and benzonitrile analog (6 suppliers) are more widely available than the aldehyde (2 suppliers), suggesting higher demand or simpler synthesis for these variants .

Molecular Weight and Lipophilicity :

- The bromo analog (234.48 g/mol) has a higher molecular weight than the target compound due to bromine’s larger atomic mass, which may increase lipophilicity and influence biological activity .

Research Findings and Implications

Limitations in Available Data

Experimental data on melting points, solubility, or spectral properties are absent in the provided evidence. Further studies are needed to quantify the impact of substituents on these parameters.

Biological Activity

2-Amino-4-chloro-5-methoxybenzaldehyde (ACM) is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. Characterized by its amino, chloro, and methoxy functional groups attached to a benzaldehyde structure, ACM has garnered attention for its significant biological activity, particularly in pharmaceutical applications.

Biological Properties

Research indicates that ACM exhibits a range of biological activities, including:

- Antimicrobial Activity : ACM and its derivatives have shown potential as antimicrobial agents, with studies suggesting efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : ACM has been evaluated for its anticancer properties, demonstrating activity against several cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its functional groups facilitate diverse interactions with enzymes and receptors, influencing metabolic pathways and gene expression.

Case Studies

- Anticancer Evaluation : A study investigated the anticancer activity of ACM derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Studies : Another research focused on the antimicrobial efficacy of ACM. It was found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

- Inflammation Modulation : In vitro studies demonstrated that ACM could inhibit pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions .

Data Table: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from precursors like 4-chloro-2-methoxyaniline. Optimized methods for industrial production include continuous flow reactors to enhance yield while minimizing environmental impact.

Common Synthetic Route:

- Starting Material : 4-Chloro-2-methoxyaniline

- Reagents Used :

- Potassium permanganate for oxidation

- Sodium borohydride for reduction

Comparison with Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Amino, chloro | Different core structure |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Amino, chloro, carboxylic acid | Contains a carboxylic acid group |

| 2-Amino-4,5-dimethoxybenzaldehyde | Amino, methoxy (two groups) | Additional methoxy group |

The distinct arrangement of functional groups in ACM imparts unique chemical reactivity and biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.